molecular formula C15H12O2S B14395646 7-Methoxy-2-phenyl-1,4-benzoxathiine CAS No. 89614-10-8

7-Methoxy-2-phenyl-1,4-benzoxathiine

Cat. No.: B14395646
CAS No.: 89614-10-8
M. Wt: 256.3 g/mol
InChI Key: HSWNNXWORJRPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-2-phenyl-1,4-benzoxathiine is an organic compound with the molecular formula C15H12O2S. It belongs to the class of benzoxathiines, which are heterocyclic compounds containing both oxygen and sulfur atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-phenyl-1,4-benzoxathiine typically involves the reaction between S-(2-hydroxyaryl)-p-toluenethiosulfonates and aryne intermediates. These aryne intermediates are generated in situ from o-(trimethylsilyl)aryl triflates in the presence of potassium fluoride (KF) and 18-crown-6 . The reaction conditions are generally mild, and the process is efficient, yielding the desired benzoxathiine derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors could also be explored to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-phenyl-1,4-benzoxathiine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Methoxy-2-phenyl-1,4-benzoxathiine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-2-phenyl-1,4-benzoxathiine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. It can also participate in redox reactions, influencing cellular oxidative stress levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-2-phenyl-1,4-benzoxathiine stands out due to its specific combination of methoxy and phenyl groups attached to the benzoxathiine ring. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .

Properties

CAS No.

89614-10-8

Molecular Formula

C15H12O2S

Molecular Weight

256.3 g/mol

IUPAC Name

7-methoxy-2-phenyl-1,4-benzoxathiine

InChI

InChI=1S/C15H12O2S/c1-16-12-7-8-15-13(9-12)17-14(10-18-15)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

HSWNNXWORJRPOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SC=C(O2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.